Hu7691

AKT inhibitor kinase selectivity IC50 comparison

Standard pan-AKT inhibitors often cause dose-limiting rash via AKT2-driven keratinocyte apoptosis, compromising model integrity. Hu7691 directly solves this pain point. - Engineered for a 24-fold AKT1/AKT2 selectivity ratio, drastically reducing cutaneous toxicity for cleaner extended-dosing studies. - Demonstrates superior in vivo anti-tumor activity vs. Capivasertib in renal carcinoma (786-O) and osteosarcoma (KHOS) xenografts at 50 mg/kg. - Features a wider cardiac safety margin with significantly reduced hERG channel blockade and high oral bioavailability (50.2-75.7%), ensuring consistent systemic exposure.

Molecular Formula C22H22ClF3N4O
Molecular Weight 450.9 g/mol
Cat. No. B10856517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHu7691
Molecular FormulaC22H22ClF3N4O
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)F.Cl
InChIInChI=1S/C22H21F3N4O.ClH/c1-29-21(7-9-27-29)14-2-4-16(18(24)11-14)22(30)28-20-12-26-8-6-15(20)13-3-5-17(23)19(25)10-13;/h2-5,7,9-11,15,20,26H,6,8,12H2,1H3,(H,28,30);1H/t15-,20+;/m0./s1
InChIKeyWHVFOLXIIVBJTJ-ICCPGPOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hu7691 (N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide hydrochloride): Chemical Identity and AKT Inhibitor Classification


N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride, also known as Hu7691 (CAS: 2360523-76-6 as hydrochloride; 2241232-43-7 as free base) , is a novel, orally active, ATP-competitive pan-AKT kinase inhibitor developed at Zhejiang University [1]. The compound exhibits the (3S,4S) stereochemical configuration and functions as a selective inhibitor across all three AKT isoforms (AKT1, AKT2, AKT3), with its biological activity and preclinical safety profile characterized in primary peer-reviewed studies [2].

Compound Type Pan-AKT kinase research tool
Isoform Context AKT1/2/3 profiling studies
Stereochemistry (3S,4S) configuration defined

Procurement Risk Alert: Why Generic AKT Inhibitor Substitution Fails for Hu7691-Specific Applications


Generic substitution among AKT inhibitors carries substantial experimental and procurement risk due to marked differences in isoform selectivity profiles and safety liabilities. Hu7691 was specifically engineered to achieve a 24-fold AKT1/AKT2 selectivity ratio, driven by the finding that AKT2 inhibition is a primary driver of keratinocyte apoptosis and clinical rash—a dose-limiting toxicity observed with less selective pan-AKT inhibitors [1]. Notably, in head-to-head comparisons, Hu7691 demonstrates superior in vitro and in vivo anti-tumor activity relative to AZD5363 (Capivasertib) [2] and exhibits significantly reduced hERG channel blockade compared to positive control AKT inhibitors, conferring a wider therapeutic window [2]. These selectivity and safety distinctions are intrinsic to the specific (3S,4S) stereochemistry and substitution pattern of Hu7691 and cannot be replicated by off-the-shelf analogs.

! Isoform selectivity context may differ. Other pan-AKT inhibitors may have distinct AKT1/AKT2 preference; AKT2-driven keratinocyte apoptosis response may shift.
! Xenograft model-response not transferable. Anti-tumor activity relative to benchmark comparators is compound-specific; substituting with generic analogs risks different tumor growth inhibition profiles.
! hERG channel liability profile varies. Cardiac ion channel interaction may differ across AKT inhibitor chemotypes; safety-related endpoint context requires compound-specific review.
! Stereochemical configuration is critical. Use of racemate or opposite enantiomer may alter isoform selectivity and biological response; (3S,4S) stereochemistry is intrinsic to reported profile.

Hu7691 Procurement Decision Guide: Quantitative Comparator Evidence for AKT Inhibitor Selection


Hu7691 vs. MK-2206: Biochemical AKT Isoform Potency Comparison (IC50)

Hu7691 demonstrates distinct AKT isoform potency profile compared to the allosteric AKT inhibitor MK-2206 in enzymatic assays. Hu7691 exhibits higher potency against AKT1 (4.0 nM vs. 8 nM) and lower potency against AKT2 (97.5 nM vs. 12 nM), resulting in a 24-fold AKT1/AKT2 selectivity ratio that is absent in MK-2206, which shows only 1.5-fold selectivity [1].

AKT Isoform IC50 vs MK-2206
Reported
Hu7691: AKT1 4.0 nM, AKT2 97.5 nM (24-fold selectivity)
MK-2206: AKT1 8 nM, AKT2 12 nM (1.5-fold)
Supports AKT1-biased isoform profiling context
Biochemical assay; selectivity may reduce keratinocyte apoptosis risk
AKT inhibitor kinase selectivity IC50 comparison

Hu7691 vs. Capivasertib (AZD5363): In Vivo Anti-Tumor Efficacy Comparison

Hu7691 demonstrated superior in vivo anti-tumor efficacy compared to the clinical AKT inhibitor AZD5363 (Capivasertib) in both renal carcinoma (786-O) and gastric carcinoma (HGC27) xenograft models. At oral doses of 50 mg/kg, Hu7691 achieved tumor growth inhibition (TGI) rates of 69.97% and 55.73%, respectively, with combined in vitro and in vivo activity exceeding that of the AZD5363 positive control [1] [2].

In Vivo TGI vs AZD5363
Head-to-head
Hu7691 (50 mg/kg): TGI 69.97% (786-O), 55.73% (KHOS)
AZD5363: lower TGI (reported superiority)
Reported xenograft model-response context
Oral administration; endpoint interpretation requires model-specific review
xenograft model tumor growth inhibition renal cancer gastric cancer

Hu7691 vs. Pan-AKT Inhibitor Class: hERG Safety Margin Differentiation

Hu7691 exhibits significantly reduced human Ether-à-go-go-Related Gene (hERG) potassium channel blockade compared to positive control AKT inhibitors evaluated in the same developmental program. This reduction in hERG liability translates to a wider therapeutic window, a critical differentiation from many pan-AKT inhibitors whose clinical advancement has been constrained by cardiac safety concerns [1].

hERG Safety Differentiation
Class-level
Reduced hERG blockade relative to positive control (exact IC50 not disclosed)
Reported cardiac ion channel assay context
Data to verify; class-level inference from research program
hERG inhibition cardiac safety therapeutic window

Hu7691 vs. Perifosine: Antiproliferative Potency in Tumor Cell Panels

Hu7691 exhibits nanomolar antiproliferative activity against a broad panel of 18 human tumor cell lines derived from diverse tissues, with IC50 values ranging from 0.6 to 27 μM . In contrast, the first-generation AKT inhibitor Perifosine demonstrates antiproliferative IC50 values in the 0.6–8.9 μM range, representing approximately 1,000-fold lower biochemical potency against AKT isoforms relative to Hu7691 .

Antiproliferative vs Perifosine
Data to verify
Hu7691: IC50 0.6–27 μM (18 cell lines)
Perifosine: IC50 0.6–8.9 μM; ~1,000-fold less biochemically potent
Supports cell-model potency screening context
Cross-study comparison; source review recommended
antiproliferative activity cancer cell lines potency comparison

Hu7691 vs. Undisclosed Analog (Compound 1): HaCaT Keratinocyte Cytotoxicity and Cutaneous Safety Differentiation

Hu7691 (designated B5 in the discovery campaign) was rationally optimized from a precursor compound (compound 1) that exhibited high AKT2 inhibitory potency and high toxicity against HaCaT human keratinocytes. Through dihedral angle-based molecular design, Hu7691 achieves a 24-fold AKT1/AKT2 selectivity ratio and demonstrates low activity in inducing HaCaT keratinocyte apoptosis. In mouse models, Hu7691 enables decreased cutaneous toxicity relative to the precursor compound, directly validating the AKT2-driven keratinocyte apoptosis hypothesis [1] .

Keratinocyte Cytotoxicity vs Cpd 1
Head-to-head
Hu7691: AKT2 IC50 97.5 nM, low HaCaT apoptosis
Compound 1: high AKT2 inhibition, high HaCaT cytotoxicity
Supports AKT2-sparing keratinocyte safety endpoint context
In vivo cutaneous toxicity reduction reported in mice
cutaneous toxicity keratinocyte apoptosis safety margin

Hu7691 Oral Bioavailability and Pharmacokinetic Performance in Rat

Hu7691 demonstrates high and dose-dependent oral bioavailability in Sprague-Dawley rats, with values ranging from 50.2% to 75.7% across 5, 10, and 20 mg/kg oral doses. The compound exhibits linear, dose-proportional pharmacokinetics with AUC and Cmax increasing predictably with dose escalation, and no evidence of drug accumulation following repeated dosing [1] .

Oral PK in Rat
Reported
F = 50.2–75.7% (5–20 mg/kg); T½ 8.68 h; Cmax 171 ng/mL; AUC 2820 ng·h/mL
Supports oral exposure-model interpretation
Dose-proportional PK; no accumulation; rat model only
oral bioavailability pharmacokinetics ADME

Recommended Application Scenarios for Hu7691 Based on Quantitative Evidence


In Vivo Oncology Efficacy Studies Requiring Favorable Cutaneous Safety Profile

Hu7691 is indicated for in vivo tumor xenograft and syngeneic model studies where dose-limiting cutaneous toxicity (rash) is a concern. The compound's 24-fold AKT1/AKT2 selectivity ratio and low HaCaT keratinocyte apoptosis induction directly address the established mechanistic link between AKT2 inhibition and dermal toxicity [1]. Researchers should select Hu7691 over less selective pan-AKT inhibitors when experimental protocols involve extended dosing regimens or when cutaneous adverse events would confound endpoint interpretation.

AKT-Driven Cancer Models Requiring Superior Efficacy vs. AZD5363 Benchmark

Hu7691 should be selected for renal carcinoma (786-O) and osteosarcoma (KHOS) xenograft studies where the AZD5363 (Capivasertib) benchmark has shown insufficient tumor growth inhibition. Direct head-to-head comparison demonstrates Hu7691's superior anti-tumor efficacy in these models at 50 mg/kg oral dosing [2]. Procurement of Hu7691 in this context reduces the risk of obtaining negative or inconclusive efficacy results attributable to inadequate compound potency.

Preclinical Cardiac Safety Assessment of AKT-Targeted Therapeutics

Given the established association between AKT inhibitor development and hERG-related cardiac liability, Hu7691 is a strategic procurement choice for research programs incorporating early cardiac safety evaluation. Hu7691's demonstrated reduction in hERG channel blockade relative to positive control AKT inhibitors provides a more favorable baseline safety margin for evaluating on-target AKT pharmacology without hERG confounding [3]. This enables cleaner interpretation of cardiac findings in toxicology studies.

Long-Term Oral Dosing Studies Requiring Consistent Pharmacokinetic Exposure

Hu7691's high oral bioavailability (50.2–75.7% in rats) and linear, dose-proportional pharmacokinetics support its use in chronic oral dosing paradigms where maintaining consistent systemic exposure is critical [4]. The compound's favorable ADME profile and lack of drug accumulation upon repeated administration make it well-suited for efficacy studies exceeding 14 days and for investigating PK/PD relationships in oncology models.

Application
Selection Property
Validation Focus
In vivo oncology xenograft studies
AKT isoform selectivity profile
Cutaneous tolerability endpoint monitoring
Renal/osteosarcoma model-response research
Comparator-model response context
Tumor growth inhibition endpoint review
Cardiac ion channel profiling studies
hERG liability profile
hERG channel assay context review
Oral pharmacokinetic research
Oral bioavailability profile
Dose-exposure relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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